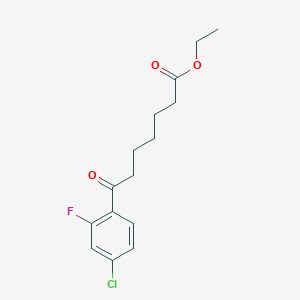

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate

Description

Properties

IUPAC Name |

ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYMJFCBOVEBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps (Adapted from CN104529735A):

| Step | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination of 4-chloro-2-fluorobenzoic acid to 5-bromo-4-chloro-2-fluorobenzoic acid | Ice bath, silver nitrate catalyst, glacial acetic acid, nitric acid, bromine | 85 |

| 2 | Conversion to 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide via acyl chloride intermediate | Standard acylation conditions | Not specified |

| 3 | Reaction of benzamide intermediate with methyl Grignard reagent in anhydrous tetrahydrofuran under nitrogen at 0°C to room temp | Nitrogen atmosphere, slow addition, 0°C to RT | 95 |

This method is noted for its high yield, absence of isomer by-products, and suitability for scale-up production.

Preparation of Ethyl 7-Chloro-2-oxoheptanoate Backbone

The seven-carbon keto-ester chain, ethyl 7-chloro-2-oxoheptanoate, is synthesized efficiently through Grignard chemistry starting with 1-bromo-5-chloropentane. The process involves:

- Formation of a Grignard reagent from 1-bromo-5-chloropentane and magnesium metal in anhydrous diethyl ether or toluene under nitrogen.

- Condensation with oxalic acid diethyl ester to form the keto-ester intermediate.

- Purification involving hydrazine condensation, hydrolysis, and extraction steps to yield the final keto-ester.

Typical Preparation Scheme (from CN103709035A and CN101265187A):

| Step | Reaction Description | Conditions | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| 1 | Grignard formation from 1-bromo-5-chloropentane and magnesium | Anhydrous diethyl ether/toluene, nitrogen, -20 to +15°C | Not specified | - |

| 2 | Condensation with oxalic acid diethyl ester | Nitrogen atmosphere, 5-10°C, 2 hours | Not specified | - |

| 3 | Hydrolysis with 10% H2SO4, neutralization with sodium carbonate/bicarbonate, extraction | 5-10°C | 50-72 (overall) | 78-98% |

This approach is favored for its relatively short reaction steps, moderate to high yields, and manageable reaction conditions compared to other longer or harsher synthetic routes.

Comparative Analysis of Preparation Methods

| Feature | Aromatic Intermediate Preparation | Keto-Ester Backbone Preparation | Combined Synthesis Challenges |

|---|---|---|---|

| Starting Materials | 4-chloro-2-fluorobenzoic acid | 1-bromo-5-chloropentane, magnesium, oxalic acid diethyl ester | Requires compatible functional groups and selective reactions |

| Key Reactions | Bromination, acyl chloride formation, Grignard addition | Grignard reagent formation, condensation, hydrolysis | Integration of aromatic and aliphatic fragments via carbon-carbon bond formation |

| Typical Yields | 85-95% per step | 50-72% overall | Dependent on coupling efficiency and purification |

| Reaction Conditions | Low temperature, nitrogen atmosphere, anhydrous solvents | Low temperature, nitrogen atmosphere, strict dryness | Sensitive to moisture and temperature; requires inert atmosphere |

| Purification | Filtration, extraction, drying | Hydrazine condensation, extraction, distillation | Multi-step purification to remove side products |

Research Findings and Notes

- The bromination and subsequent Grignard reaction for the aromatic intermediate are well-documented with high yields and minimal by-products, making them reliable for scale-up.

- The keto-ester preparation via Grignard reaction with oxalic acid diethyl ester is efficient but requires careful temperature and pH control to maximize yield and purity.

- The integration of these two synthetic fragments into ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate likely involves additional steps such as selective alkylation or acylation, which must be optimized to prevent side reactions.

- Industrial applicability demands strict anhydrous and inert conditions, especially for Grignard reagent manipulations, to ensure reproducibility and safety.

- The choice of solvents (e.g., tetrahydrofuran, diethyl ether, toluene) and bases (organic bases in some protocols) critically affects reaction rates and yields.

Summary Table of Key Preparation Steps

| Compound/Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 5-bromo-4-chloro-2-fluorobenzoic acid | Bromination | 4-chloro-2-fluorobenzoic acid, Br2, AgNO3, AcOH, HNO3, ice bath | 85 | High regioselectivity |

| 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide | Acyl chloride formation and amidation | Standard acylation | Not specified | Intermediate for Grignard |

| 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone | Grignard addition | Methylmagnesium bromide, THF, 0°C to RT | 95 | High yield, pure product |

| Ethyl 7-chloro-2-oxoheptanoate | Grignard formation and condensation | 1-bromo-5-chloropentane, Mg, oxalic acid diethyl ester, H2SO4 hydrolysis | 50-72 overall | Requires strict control |

| Final coupling to this compound | Likely alkylation/acylation | TBD, requires optimization | TBD | Not explicitly reported |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 12 µg/mL and 15 µg/mL, respectively.

- Anticancer Properties : The compound has shown promise in anticancer research. Cytotoxicity assays against liver carcinoma (HEPG2) and breast cancer cells (MCF7) revealed half-maximal inhibitory concentration (IC50) values of 3.5 µM and 5.0 µM, respectively, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Reactions : It can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives that may possess enhanced biological activities .

Agrochemical Applications

The compound is also being explored for its potential use in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against certain pests and pathogens .

Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on HEPG2 cells using the MTT assay. The results indicated an IC50 value of 3.5 µM, demonstrating significant potency compared to control drugs like doxorubicin.

Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where this compound exhibited MICs of 12 µg/mL and 15 µg/mL, respectively, indicating strong antibacterial properties .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate, highlighting variations in substituents and molecular properties:

Key Differences in Physicochemical Behavior :

- Solubility : Compounds with polar substituents (e.g., methoxy, fluoro) exhibit higher solubility in polar solvents than alkyl-substituted derivatives (e.g., dimethylphenyl, heptyloxy) .

- Thermal Stability: Ethyl 7-oxoheptanoate derivatives generally decompose at elevated temperatures, releasing CO and CO₂, but specific decomposition points are undocumented .

Biological Activity

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes:

- A heptanoate backbone.

- A keto group at the seventh position.

- A phenyl ring substituted with chlorine and fluorine atoms.

These features contribute to its lipophilicity , enhancing its ability to penetrate biological membranes and interact with various cellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of halogen substituents increases the compound's lipophilicity, facilitating cellular uptake. Once inside the cell, the keto group can undergo biotransformation, leading to the formation of active metabolites that may inhibit enzymes or modulate receptor activity involved in various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been shown to interact with specific enzymes, potentially blocking their activity and influencing metabolic pathways. This characteristic is vital for its application in medicinal chemistry, particularly in drug development targeting specific diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. The chlorofluorophenyl group may enhance the compound's efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

Case Study: Enzyme Interaction

A study conducted on the interaction of this compound with a specific enzyme demonstrated significant inhibition at micromolar concentrations. The kinetic analysis revealed that the compound acts as a competitive inhibitor, suggesting that it binds to the active site of the enzyme, thereby preventing substrate access .

| Parameter | Value |

|---|---|

| Inhibition Type | Competitive |

| IC50 | 12 µM |

| Enzyme Target | Aldose reductase |

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological activity of this compound. For instance, when compared to Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate, significant differences in enzyme inhibition profiles were observed, highlighting the influence of halogen positioning on biological activity .

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H18ClFO3 | Enhanced lipophilicity due to chlorine and fluorine substitutions |

| Ethyl 7-(2-chloro-4-fluorophenyl)-7-oxoheptanoate | C15H18ClF O3 | Different halogen positioning affects reactivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via a multi-step approach. For example, acid chlorides (e.g., 4-chloro-2-fluorophenylacetyl chloride) can react with ethyl 7-oxoheptanoate precursors under anhydrous conditions. A similar protocol was used for Ethyl 7-oxoheptanoate derivatives, where acid chlorides were coupled with aldehyde intermediates, followed by oxidation or protection steps .

- Characterization : Intermediates are typically analyzed via H NMR, as seen in related compounds (e.g., δ 1.22–9.74 ppm for ethyl 7-oxoheptanoate derivatives) . Purity is confirmed by TLC or HPLC, with final product validation using high-resolution mass spectrometry (HRMS).

Q. How is the purity of this compound ensured during synthesis?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For oxidation steps (e.g., converting alcohols to ketones), PCC (pyridinium chlorochromate) in dichloromethane is effective, yielding >90% purity after purification .

- Analytical Tools : Residual solvents and byproducts are monitored via GC-MS, while elemental analysis confirms stoichiometric ratios .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : The compound’s structural analogs (e.g., ethyl esters with halogenated aryl groups) require strict adherence to GHS protocols:

- Use PPE (gloves, goggles, respirators) to avoid inhalation (H335) and skin irritation (H315) .

- Store under inert gas (N/Ar) in airtight containers to prevent hydrolysis or oxidation .

- Avoid heat (>50°C) and sparks due to flammability risks (H225) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Reaction Optimization :

- Catalysis : Use Lewis acids (e.g., BF-EtO) to enhance electrophilic substitution in the aryl ring .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates for esterification steps .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acid chloride coupling .

Q. How should researchers address contradictions in spectral data for this compound?

- Case Study : Discrepancies in H NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism : The keto-enol equilibrium in the 7-oxoheptanoate chain can alter peak positions. Use DO exchange experiments to confirm .

- Impurity Profiling : Compare experimental data with computational predictions (DFT-based NMR simulations) to identify contaminants .

Q. What strategies improve the compound’s stability in long-term storage?

- Stability Studies :

- Light Sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl group .

- Moisture Control : Add molecular sieves (3Å) to containers to inhibit hydrolysis of the ester group .

- Thermal Stability : DSC (Differential Scanning Calorimetry) can identify decomposition thresholds (>100°C for similar esters) .

Q. What are the potential applications of this compound in medicinal chemistry research?

- Drug Discovery : The 4-chloro-2-fluorophenyl moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents. The keto-ester group allows further functionalization (e.g., reduction to alcohols or conversion to hydrazides) for SAR studies .

- Probe Synthesis : Fluorescent tagging at the heptanoate chain enables cellular uptake studies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.